![molecular formula C13H14N4O2S B2390166 (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-50-7](/img/structure/B2390166.png)
(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood. However, it has been proposed that the compound may exert its pharmacological activities through the inhibition of various enzymes and receptors, including COX-2, 5-LOX, and PPARγ.
Biochemical and Physiological Effects:
(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potential to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various studies. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one. One direction is to further investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its pharmacological activities. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.
Conclusion:
In conclusion, (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a promising compound that has potential applications in various fields. Its multiple pharmacological activities make it a versatile compound that can be used in various studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one can be achieved through a multistep process involving the reaction of furan-2-carbaldehyde with thiocarbohydrazide, followed by the reaction with piperazine and the final reaction with prop-2-en-1-one. This method has been reported in various research articles and has been found to be efficient and reliable.
Scientific Research Applications
(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(4-3-11-2-1-9-19-11)17-7-5-16(6-8-17)12-10-14-20-15-12/h1-4,9-10H,5-8H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXRSZLMFYDTOS-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
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